3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride
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Overview
Description
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-ethoxybenzaldehyde.
Formation of Intermediate: The 4-ethoxybenzaldehyde undergoes a condensation reaction with nitroethane to form 3-(4-ethoxyphenyl)-2-nitropropene.
Reduction: The nitro group in 3-(4-ethoxyphenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-(4-ethoxyphenyl)-2-methylpropan-1-one.
Reduction: Formation of 3-(4-ethoxyphenyl)-2-methylpropan-1-amine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
- 3-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
- 3-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride
Uniqueness
3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may confer distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13;/h4-7,10H,3,8-9,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCVOHJCXZTEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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